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molecular formula C8H6ClN3O B8761871 2-chloro-N-(6-cyanopyridin-3-yl)acetamide

2-chloro-N-(6-cyanopyridin-3-yl)acetamide

Cat. No. B8761871
M. Wt: 195.60 g/mol
InChI Key: MBMURYSDNDVXIY-UHFFFAOYSA-N
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Patent
US08314103B2

Procedure details

Triethylamine (0.50 g, 4.9 mmol) and chloroacetyl chloride (0.56 g, 4.9 mmol) were added dropwise at 0° C. to a stirred suspension of 5-Amino-2-cyanopyridine (0.27 g, 2.25 mmol) in chloroform (10 mL). The mixture was stirred at room temperature for 12 hours. The reaction mixture was diluted with chloroform (50 mL) and washed with water (2×50 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated and the crude product obtained was crystallized from chloroform:petroleum ether (1:2) to obtain the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][CH2:9][C:10](Cl)=[O:11].[NH2:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]#[N:21])=[N:18][CH:19]=1>C(Cl)(Cl)Cl>[Cl:8][CH2:9][C:10]([NH:13][C:14]1[CH:19]=[N:18][C:17]([C:20]#[N:21])=[CH:16][CH:15]=1)=[O:11]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.56 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0.27 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from chloroform:petroleum ether (1:2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCC(=O)NC=1C=NC(=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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